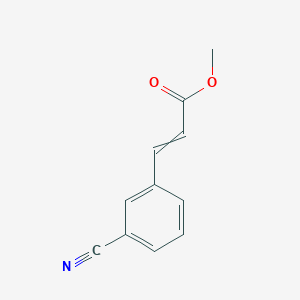
3-(3-Cyano-phenyl)-acrylic acid methyl ester
Descripción general
Descripción
3-(3-Cyano-phenyl)-acrylic acid methyl ester: is an organic compound with the molecular formula C11H9NO2. . This compound is characterized by the presence of a cyanophenyl group attached to a prop-2-enoate moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-(3-Cyano-phenyl)-acrylic acid methyl ester can be synthesized through various methods. One common approach involves the Knoevenagel condensation reaction between 3-cyanobenzaldehyde and methyl acrylate in the presence of a base such as piperidine or pyridine . The reaction typically occurs under reflux conditions and yields the desired product after purification.
Industrial Production Methods: In industrial settings, the production of methyl 3-(3-cyanophenyl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Cyano-phenyl)-acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-(3-Cyano-phenyl)-acrylic acid methyl ester is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be utilized in the development of bioactive molecules and as a building block for more complex structures .
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development .
Industry: In the industrial sector, methyl 3-(3-cyanophenyl)prop-2-enoate is employed in the production of specialty chemicals and materials .
Mecanismo De Acción
Comparación Con Compuestos Similares
Methyl 3-(3-methylphenyl)prop-2-enoate: This compound has a methyl group instead of a cyano group on the phenyl ring.
Methyl 3-(3-fluorophenyl)prop-2-enoate: This compound features a fluorine atom on the phenyl ring.
Methyl 3-(3-hydroxyphenyl)prop-2-enoate: This compound contains a hydroxyl group on the phenyl ring.
Uniqueness: 3-(3-Cyano-phenyl)-acrylic acid methyl ester is unique due to the presence of the cyano group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for synthesizing compounds with specific biological or chemical activities.
Propiedades
Fórmula molecular |
C11H9NO2 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
methyl 3-(3-cyanophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-7H,1H3 |
Clave InChI |
BQJYULBYGRTLPZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC1=CC(=CC=C1)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













